molecular formula C17H17N3O6S B5147515 3-morpholin-4-ylsulfonyl-N-(2-nitrophenyl)benzamide

3-morpholin-4-ylsulfonyl-N-(2-nitrophenyl)benzamide

Cat. No.: B5147515
M. Wt: 391.4 g/mol
InChI Key: BFKSQGPQNKHXQG-UHFFFAOYSA-N
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Description

3-morpholin-4-ylsulfonyl-N-(2-nitrophenyl)benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a morpholine ring, a sulfonyl group, and a nitrophenyl group attached to a benzamide core, making it a versatile molecule for research and industrial purposes.

Properties

IUPAC Name

3-morpholin-4-ylsulfonyl-N-(2-nitrophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O6S/c21-17(18-15-6-1-2-7-16(15)20(22)23)13-4-3-5-14(12-13)27(24,25)19-8-10-26-11-9-19/h1-7,12H,8-11H2,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFKSQGPQNKHXQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=CC(=C2)C(=O)NC3=CC=CC=C3[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-morpholin-4-ylsulfonyl-N-(2-nitrophenyl)benzamide typically involves multiple steps, starting with the preparation of the benzamide core. The process often includes:

    Nitration: Introduction of the nitro group to the benzene ring.

    Sulfonylation: Addition of the sulfonyl group to the morpholine ring.

    Coupling: Combining the nitrophenyl and morpholinylsulfonyl groups with the benzamide core.

Common reagents used in these reactions include sulfuric acid for nitration, sulfonyl chlorides for sulfonylation, and various coupling agents to facilitate the final assembly of the molecule.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-morpholin-4-ylsulfonyl-N-(2-nitrophenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups to the benzamide core.

Scientific Research Applications

3-morpholin-4-ylsulfonyl-N-(2-nitrophenyl)benzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-morpholin-4-ylsulfonyl-N-(2-nitrophenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-morpholinylsulfonyl)-N-(3-nitrophenyl)benzamide
  • 4-methoxy-3-morpholin-4-ylsulfonyl-N-[2-(4-sulfamoylphenyl)ethyl]benzamide
  • 2-methoxy-5-morpholin-4-ylsulfonyl-N-[3-(trifluoromethyl)phenyl]benzamide

Uniqueness

3-morpholin-4-ylsulfonyl-N-(2-nitrophenyl)benzamide stands out due to its specific combination of functional groups, which confer unique chemical and biological properties

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